Product packaging for acetic acid;2-phenyl-1H-imidazole(Cat. No.:CAS No. 62695-51-6)

acetic acid;2-phenyl-1H-imidazole

Cat. No.: B14531871
CAS No.: 62695-51-6
M. Wt: 204.22 g/mol
InChI Key: LCXPIENDLAGVCV-UHFFFAOYSA-N
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Description

Acetic acid;2-phenyl-1H-imidazole is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O2 B14531871 acetic acid;2-phenyl-1H-imidazole CAS No. 62695-51-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

62695-51-6

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

acetic acid;2-phenyl-1H-imidazole

InChI

InChI=1S/C9H8N2.C2H4O2/c1-2-4-8(5-3-1)9-10-6-7-11-9;1-2(3)4/h1-7H,(H,10,11);1H3,(H,3,4)

InChI Key

LCXPIENDLAGVCV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)C2=NC=CN2

Origin of Product

United States

Synthetic Methodologies for 2 Phenyl 1h Imidazole and Its Acetic Acid Derivatives

Classical and Catalyst-Free Approaches

Classical methods for the synthesis of 2-phenyl-1H-imidazole often rely on the condensation of readily available starting materials without the need for a catalyst. These approaches are valued for their simplicity and cost-effectiveness.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. The most prominent MCR for imidazole (B134444) synthesis is the Radziszewski reaction and its variations. This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). For the synthesis of 2-phenyl-1H-imidazole, benzil, benzaldehyde (B42025), and ammonia (often in the form of ammonium (B1175870) acetate) are the key starting materials.

The reaction proceeds through the initial formation of an intermediate diimine from the reaction of the dicarbonyl compound with ammonia, which then reacts with the aldehyde. While effective, this classical approach often requires harsh conditions, such as high temperatures and prolonged reaction times, and may result in moderate yields.

Reactant 1Reactant 2Reactant 3ConditionsProductYield (%)Reference
BenzilBenzaldehydeAmmonium Acetate (B1210297)Acetic Acid, Reflux2,4,5-Triphenyl-1H-imidazole~95
GlyoxalBenzaldehydeAmmoniaAqueous solution2-Phenyl-1H-imidazoleVariable

This table illustrates a common multi-component reaction for the synthesis of phenyl-substituted imidazoles.

Cyclization strategies involve the formation of the imidazole ring from a linear precursor that already contains most of the required atoms. A common approach is the cyclization of N-(2-oxo-2-phenylethyl)benzamide derivatives. These precursors can be synthesized from the reaction of α-haloketones with amides. The subsequent cyclization to form the 2-phenyl-1H-imidazole core can be induced by a dehydrating agent or by heating.

Another important cyclization method involves the reaction of α-amino ketones with nitriles, known as the Cook-Heilbron synthesis. For instance, the reaction of α-aminoacetophenone with benzonitrile (B105546) can lead to the formation of 2-phenyl-1H-imidazole. These methods offer good control over the substitution pattern of the final imidazole product.

One-pot syntheses are procedurally simple and efficient as they combine multiple reaction steps in a single reaction vessel without the isolation of intermediates. Several one-pot protocols for the synthesis of 2-phenyl-1H-imidazole have been developed. For example, a three-component reaction of benzaldehyde, a 1,2-dicarbonyl compound like glyoxal, and ammonium acetate can be carried out in a single step to afford 2-phenyl-1H-imidazole.

These one-pot methods are often carried out under solvent-free conditions or in environmentally benign solvents like water or ethanol, which enhances their green credentials. The use of microwave irradiation has also been shown to significantly accelerate these reactions, leading to higher yields in shorter reaction times compared to conventional heating.

Catalytic Synthesis Strategies

To overcome the limitations of classical methods, such as harsh reaction conditions and moderate yields, various catalytic systems have been developed for the synthesis of 2-phenyl-1H-imidazole.

A variety of metal catalysts have been employed to facilitate the synthesis of 2-phenyl-1H-imidazole and its derivatives.

Zinc(II) Catalysis: Zinc(II) complexes have been shown to be effective catalysts for the one-pot, three-component synthesis of 2-phenyl-1H-imidazole from benzaldehyde, glyoxal, and ammonium acetate. The Lewis acidic nature of the zinc ion is believed to activate the carbonyl groups, thereby facilitating the condensation reactions.

Nickel Catalysis: Nickel nanoparticles have been utilized as a heterogeneous catalyst for the synthesis of 2-phenyl-1H-imidazole. These catalysts can be easily recovered and reused, which is a significant advantage from both an economic and environmental perspective. The reaction typically proceeds under milder conditions compared to catalyst-free approaches.

Copper Iodide Catalysis: Copper iodide (CuI) has proven to be a versatile and inexpensive catalyst for the synthesis of substituted imidazoles. For instance, CuI nanoparticles have been used to catalyze the three-component reaction of benzaldehyde, benzil, and ammonium acetate, affording high yields of 2,4,5-triphenyl-1H-imidazole under relatively mild conditions. The catalytic activity of copper iodide is attributed to its ability to coordinate with the reactants and facilitate the key bond-forming steps.

CatalystReactantsSolventConditionsYield (%)Reference
Ni-NPsBenzaldehyde, Glyoxal, NH4OAcEthanol80 °C94
CuI-NPsBenzaldehyde, Benzil, NH4OAcEthanolReflux96

This table summarizes the use of metal catalysts in the synthesis of phenyl-substituted imidazoles.

In the quest for more sustainable synthetic methods, organocatalysis and biocatalysis have emerged as attractive alternatives to metal-based catalysis.

Organocatalysis: Various small organic molecules have been used to catalyze the synthesis of 2-phenyl-1H-imidazole. These catalysts are often metal-free, less toxic, and readily available. For example, acidic or basic organocatalysts can be used to promote the condensation reactions involved in imidazole formation.

Biocatalysis with Xylose: A notable example of a green and sustainable approach is the use of D-xylose as a biodegradable catalyst for the synthesis of 2-phenyl-1H-imidazole and its derivatives. This one-pot, three-component reaction utilizes benzaldehyde, a 1,2-dicarbonyl compound, and ammonium acetate in an aqueous medium. Xylose, a simple sugar, acts as a bifunctional catalyst, with its aldehyde group potentially participating in the reaction and its hydroxyl groups facilitating the reaction through hydrogen bonding. This method is characterized by its operational simplicity, use of a non-toxic and renewable catalyst, and high yields.

Nanocatalysis and Supported Catalysts (e.g., Montmorillonite (B579905) Clay, Palladium Nanoparticles)

The synthesis of 2-phenyl-1H-imidazole and its analogs has been significantly advanced through the use of nanocatalysts and supported catalytic systems, which offer benefits such as high efficiency, reusability, and environmentally benign reaction conditions. These catalysts provide large surface areas and unique electronic properties that facilitate the construction of the imidazole core.

Montmorillonite Clay: Montmorillonite, a type of phyllosilicate clay, has emerged as a versatile and eco-friendly solid acid catalyst for various organic transformations, including the synthesis of N-heterocycles. nih.govresearchgate.net Its layered structure, cation exchange capacity, and Brønsted/Lewis acidic sites make it an effective catalyst. nih.gov Montmorillonite K10 clay, for instance, has been successfully employed in the one-pot synthesis of 2,4,6-trisubstituted pyridines under solvent-free conditions, a reaction type that shares mechanistic similarities with imidazole synthesis. researchgate.net The use of montmorillonite-based composites, sometimes embedded with nanoparticles, is a growing area of interest for synthesizing nitrogen-containing heterocycles due to their robust and green nature. nih.gov The catalyst's reusability over several cycles without significant loss of activity is a key advantage. researchgate.net In one application, montmorillonite clay was modified with 2-mercaptobenzimidazole, demonstrating the interaction of imidazole-type compounds with the clay structure. ajgreenchem.com

Palladium Nanoparticles (Pd NPs): Palladium nanoparticles are highly effective catalysts for cross-coupling reactions, which are instrumental in forming the carbon-carbon and carbon-nitrogen bonds necessary for synthesizing substituted imidazoles. nih.govmdpi.com Supported Pd NPs, often on materials like alumina (B75360) (γ-Al2O3), mesoporous carbon, or polymers, exhibit enhanced stability and catalytic activity. researchgate.netbohrium.com The synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives has been achieved through a one-pot reaction catalyzed by palladium. rsc.org The efficiency of Pd NP catalysts allows for reactions to proceed under mild conditions with low catalyst loadings. nih.gov For example, Pd NPs have been used in Heck and Suzuki coupling reactions to functionalize aromatic rings, a key step in creating complex imidazole derivatives. nih.gov The size and distribution of the supported nanoparticles can be controlled during synthesis, which in turn influences their catalytic performance and stability, particularly at high temperatures. bohrium.com

Other Nanocatalysts: A variety of other nanocatalysts have also been proven effective.

Gold Nanoparticles (AuNPs): Supported gold nanoparticles, such as Au/TiO₂, have been used to catalyze the synthesis of 2-substituted benzimidazoles from o-phenylenediamine (B120857) and aldehydes at ambient temperatures. mdpi.com

Nickel Nanoparticles: Nickel nanoparticles, in conjunction with cuprous iodide, serve as a recyclable catalyst for the synthesis of 2-phenylimidazole (B1217362) compounds from imidazole and iodobenzene (B50100) derivatives. google.com

Metal Oxides: Zinc oxide nanoparticles (ZnO-NPs) have been shown to be efficient catalysts for the cyclocondensation of o-phenylenediamine with aldehydes to produce 2-substituted 1H-benzimidazoles, offering higher yields and shorter reaction times compared to some traditional methods. nih.gov

Magnetic Nanoparticles: Core-shell magnetic nanoparticles, such as Fe₃O₄@C@PrNHSO₃H, provide a magnetically separable and reusable catalytic system for the one-pot, three-component synthesis of 4,5-diphenyl-1H-imidazole derivatives under solvent-free conditions. bohrium.com

Table 1: Comparison of Nanocatalysts in Imidazole Synthesis

Catalyst SystemReactantsKey FeaturesReference
Au/TiO₂o-phenylenediamine, AldehydesAmbient temperature, High yields, No additives required. mdpi.com
Nickel Nanoparticles / CuIImidazole, IodobenzeneCatalyst is easily separated and recycled. google.com
ZnO-NPso-phenylenediamine, AldehydesHigh yield, Short reaction times, Recyclable catalyst. nih.gov
Fe₃O₄@C@PrNHSO₃HBenzil, Aldehydes, Ammonium acetateSolvent-free, Magnetically recoverable, Reusable up to 8 times. bohrium.com
Montmorillonite K10Aldehyde, Ketone, Ammonium acetateSolvent-free, Recyclable, Environmentally benign. researchgate.net

Regioselective Synthesis and Stereochemical Control

Achieving regioselectivity in the synthesis of substituted imidazoles is crucial for controlling their final structure and properties. The inherent symmetry of the imidazole ring can lead to mixtures of isomers unless the synthetic route is carefully controlled.

A notable strategy for regiocontrolled synthesis involves the use of directing groups. For instance, a simple and efficient method for the regioselective synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides has been developed. acs.orgnih.gov In this process, the presence of a 2-hydroxyaryl group on a DAMN-based benzylidene imine starting material is decisive. It guides the reaction mechanism, favoring the formation of the imidazole derivative over other potential products like 1,2-dihydropyrazines. acs.orgnih.gov Computational studies have supported this, indicating that the 2-hydroxy group facilitates a self-catalyzed hydrogen atom shift that is geometrically favored, thereby controlling the regioselectivity of the cyclization. acs.orgnih.gov

Another approach to achieve site-selectivity is through the [3+2] cyclization of vinyl azides with amidines, which provides 2,4-disubstituted-1H-imidazoles under catalyst-free conditions. acs.org This method offers a direct route to specifically substituted imidazoles, avoiding the formation of other isomers.

Regarding stereochemical control, the core 2-phenyl-1H-imidazole is an aromatic, planar molecule. nih.govresearchgate.net Therefore, stereochemistry is not a factor for the parent compound itself. However, stereocontrol becomes relevant when synthesizing derivatives with chiral centers, for example, by introducing stereogenic centers on the substituents attached to the imidazole ring or by creating chiral atropisomers if rotation around the phenyl-imidazole bond is sufficiently hindered. The crystal structure of 2-phenyl-1H-imidazole shows that the molecule is disordered over two sites in the crystal, with the imidazole and phenyl rings being nearly co-planar. nih.govresearchgate.net This planarity is a key feature of the core structure.

Table 2: Regioselective Synthesis Methods

MethodKey FeatureResulting StructureReference
2-Hydroxyaryl-assisted cyclizationDirecting group controls reaction path via hydrogen atom shift.2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides acs.orgnih.gov
[3+2] CyclizationCatalyst-free reaction between vinyl azides and amidines.2,4-Disubstituted-1H-imidazoles acs.org

Functionalization for Acetic Acid Conjugation

The conjugation of an acetic acid moiety to the 2-phenyl-1H-imidazole scaffold is a key step in creating derivatives with specific biological or chemical properties. This functionalization can be achieved through several synthetic routes.

One direct method involves the formation of an acetic acid salt. For example, in the synthesis of a 2,3-disubstituted 2-phenyl-1H-phenanthro[9,10-d]imidazole derivative, the final product was treated with acetic acid to generate the corresponding acetate salt, which could be isolated as a stable solid. google.com

A more covalent attachment requires the introduction of a functional group onto the imidazole or phenyl ring that can be either converted to an acetic acid group or used as a handle for its attachment. Synthetic strategies often focus on creating derivatives with reactive sites. For example, the synthesis of (1H-imidazol-2-yl)(phenyl)methanol produces a derivative with a hydroxyl group on the carbon atom linking the phenyl and imidazole rings. nih.gov This hydroxyl group represents a potential site for oxidation to a carboxylic acid, although this specific transformation is not detailed.

Another strategy involves building the molecule with a precursor to the acetic acid group already in place. The synthesis of various functionalized 1H-imidazoles can be achieved through the denitrogenative transformation of 5-amino-1,2,3-triazoles. nih.gov This method allows for the incorporation of various substituents, which could include an ester or a protected carboxylic acid group, that can later be deprotected to yield the final acetic acid conjugate. The imidazole ring itself can act as a nucleophile, allowing for N-alkylation with reagents like ethyl bromoacetate (B1195939) to introduce the acetic acid side chain directly onto one of the ring nitrogens. nih.gov

The synthesis of numerous 2-phenyl-1H-benzo[d]imidazole derivatives for various applications demonstrates the wide range of possible functionalizations on the phenyl ring. rsc.orgnih.gov These often involve standard aromatic substitution reactions to introduce groups that can then be elaborated into an acetic acid side chain, for example, through formylation followed by oxidation, or through cross-coupling reactions to attach a carboxymethyl group or its synthetic equivalent.

Spectroscopic and Diffraction Based Characterization of 2 Phenyl 1h Imidazole Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-phenyl-1H-imidazole, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the chemical environment of each atom.

¹H NMR: In a typical ¹H NMR spectrum of 2-phenyl-1H-imidazole, distinct signals corresponding to the protons of the phenyl and imidazole (B134444) rings are observed. The protons on the phenyl group typically appear as a multiplet in the aromatic region. The imidazole protons also resonate in this region but can be distinguished based on their chemical shifts and coupling patterns. The N-H proton of the imidazole ring often presents as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding and exchange processes. For instance, in a study using dimethyl sulfoxide (B87167) (DMSO) as the solvent, the N-H proton of a 2-phenyl-1H-imidazole derivative appeared as a singlet at 12.88 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The fast tautomerization between the two nitrogen atoms in the imidazole ring can sometimes complicate the ¹³C NMR spectra in solution, occasionally leading to missing signals for the imidazole carbons. nih.gov However, techniques like Carbon-13 Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR can be employed for unambiguous characterization in the solid state. nih.gov In general, the spectrum will show distinct signals for the carbons of the phenyl ring and the carbons of the imidazole ring.

The following table summarizes representative ¹H and ¹³C NMR data for 2-phenyl-1H-imidazole derivatives from various studies.

Compound Solvent ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
2-phenyl-1H-benzo[d]imidazoleDMSO12.88 (s, 1H), 8.24–8.14 (m, 2H), 7.64–7.47 (m, 5H), 7.27–7.15 (m, 2H)Not Provided rsc.org
2-phenyl-1H-imidazole-5-carbaldehydeNot SpecifiedNot ProvidedDFT calculations suggest differences in chemical shifts between tautomers. nih.gov
N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amineDMSO-d68.44 (m, 2H), 8.34 (t, 1H), 8.24 (d, 1H), 7.77 (m, 2H), 7.70 (s, 1H), 7.49 (m, 4H), 7.25 (s, 1H), 6.94 (s, 1H), 4.14 (t, 2H), 3.66 (t, 2H), 2.18 (q, 2H)30.2, 37.9, 43.9, 117.2, 119.2, 122.7, 125.2, 127.8, 128.6, 128.7, 129.2, 132.6, 137.0, 138.5, 149.9, 159.1, 159.6 researchgate.net

Infrared (IR) Vibrational Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of 2-phenyl-1H-imidazole exhibits several key absorption bands.

A prominent feature is the N-H stretching vibration of the imidazole ring, which typically appears as a broad band in the region of 3000-3500 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding. For example, in a study of 2-phenyl-1H-phenanthro[9,10-d]imidazole, the N-H stretching vibration was observed at 3476 cm⁻¹. researchgate.net

Vibrations associated with the aromatic rings are also evident. The C-H stretching vibrations of the phenyl and imidazole rings are usually found just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the rings give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. For instance, C=C aromatic stretching bands for a 2-phenyl-1H-imidazole derivative were reported at 1604 cm⁻¹, 1519 cm⁻¹, and 1481 cm⁻¹. iucr.org

The following table presents typical IR absorption bands for 2-phenyl-1H-imidazole and related structures.

Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
N-H Stretch (Imidazole)3476 researchgate.net
Aromatic C-H Stretch>3000 iucr.org
C=C and C=N Stretch (Aromatic)1400-1600 researchgate.netiucr.org
C-H Bending (Phenyl)764, 775 researchgate.net

Polarized IR spectra of single crystals of 2-phenyl-1H-imidazole have also been studied at different temperatures to understand the hydrogen-bond networks in detail. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of 2-phenyl-1H-imidazole, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 144.17 g/mol . nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the molecule. For instance, the high-resolution mass spectrum of a related compound, N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine, showed an [M-H]⁻ ion at m/z 328.1562, which was in close agreement with the calculated value of 328.1559 for the formula C₁₉H₁₈N₅. researchgate.net

The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for imidazole derivatives often involve the cleavage of the imidazole ring or the loss of substituents.

Technique Compound Observed m/z Interpretation Reference
GC-MS2-phenyl-1H-imidazole144Molecular Ion (M⁺) nih.gov
GC-MS2-phenyl-1H-imidazole117Fragment Ion nih.gov
HRESIMSN-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine328.1562[M-H]⁻ researchgate.net

X-ray Diffraction Crystallography and Solid-State Structure Determination

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state. The crystal structure of 2-phenyl-1H-imidazole has been reported, revealing precise bond lengths, bond angles, and intermolecular interactions. researchgate.netnih.gov

The compound crystallizes in the orthorhombic space group. researchgate.netnih.gov A key feature of the reported structure is the presence of a mirror plane perpendicular to the phenyl and imidazole rings, leading to a disorder of the imidazole ring over two sites. researchgate.netnih.gov

Molecular Conformation and Torsional Angles

The crystal structure reveals that the phenyl and imidazole rings in 2-phenyl-1H-imidazole are nearly co-planar. researchgate.netnih.gov The planarity of the molecule is influenced by the electronic conjugation between the two ring systems. In related structures, the dihedral angle between the imidazole and phenyl rings can vary. For example, in 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole, the twist between the mean planes of the imidazole and phenyl rings is approximately 30.24°. mdpi.com

Supramolecular Interactions (e.g., Hydrogen Bonding Networks)

The table below summarizes key crystallographic data for 2-phenyl-1H-imidazole.

Parameter Value Reference
Crystal SystemOrthorhombic researchgate.netnih.gov
Space GroupAma2 researchgate.net
a (Å)10.0740 (15) researchgate.netnih.gov
b (Å)18.151 (4) researchgate.netnih.gov
c (Å)4.1562 (10) researchgate.netnih.gov
V (ų)760.0 (3) researchgate.netnih.gov
Z4 researchgate.netnih.gov
Hydrogen BondingN-H···N researchgate.netnih.gov

Advanced Computational and Theoretical Studies of 2 Phenyl 1h Imidazole Derivatives

Electronic Structure Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure of 2-phenyl-1H-imidazole and its derivatives. These computational methods allow for the calculation of various molecular properties, providing insights into the reactivity, stability, and potential applications of these compounds. irjweb.comarchivepp.com

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

Frontier molecular orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. irjweb.comschrodinger.com

A smaller HOMO-LUMO energy gap suggests higher chemical reactivity and lower stability, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For instance, in a study of imidazole (B134444) derivatives, a decrease in the energy gap was correlated with an increase in inhibitory efficiency, as the transfer of electrons becomes easier. researchgate.net Theoretical calculations, often employing methods like B3LYP/6-31G(d), are used to determine the energies of these frontier orbitals. growingscience.com The HOMO represents the ability to donate an electron, thus governing nucleophilicity, while the LUMO signifies the ability to accept an electron, dictating electrophilicity. youtube.com

Studies on various imidazole derivatives have shown that the introduction of different substituents can modulate the HOMO-LUMO energy gap. For example, in a series of tripodal chromophores based on a 1-methyl-2,4,5-triphenyl-1H-imidazole core, the LUMO energy was found to vary with the peripheral electron acceptors, while the HOMO remained relatively consistent, confirming the imidazole core as the central donor. rsc.org This tunability of the energy gap is essential for designing molecules with specific electronic and optical properties.

Calculated Frontier Orbital Energies and Energy Gaps for Imidazole Derivatives (eV)
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine-6.2967-1.80964.4871 irjweb.com
Tripodal Imidazole Derivative (Rhodanine)-5.92-3.75 to -2.43~2.17 - 3.49 rsc.org
General Tripodal Imidazole Derivatives~ -6.12-3.75 to -2.43~2.37 - 3.69 rsc.org

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational method used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential, susceptible to electrophilic attack) and blue representing electron-poor areas (positive potential, prone to nucleophilic attack). researchgate.net

For imidazole derivatives, MEP analysis helps in identifying the most reactive parts of the molecule. For example, in N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, the MEP surface revealed that the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atoms of the sulfonyl group are electron-rich regions. nih.gov Similarly, for imidazole-2-carboxaldehyde, the MEP surface illustrates the electrophilic and nucleophilic regions, providing insights into its reactivity. researchgate.net This analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding, and in predicting how a molecule will interact with other chemical species. mdpi.com

Electronic Transitions and Optical Property Prediction (Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis spectra) and other optical properties of molecules. growingscience.comrsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help in understanding the photophysical behavior of compounds like 2-phenyl-1H-imidazole derivatives. growingscience.comresearchgate.net

The calculated absorption maxima (λmax) from TD-DFT can be compared with experimental data to validate the computational model. For instance, in a study of phenyl-substituted tetrazole derivatives, TD-DFT calculations were able to reproduce the experimental UV absorption bands for several compounds. researchgate.net These calculations are crucial for designing novel materials with specific optical properties, such as chromophores for dye-sensitized solar cells or fluorescent probes. growingscience.com The method can also be used to investigate the nature of electronic transitions, for example, identifying them as π-π* or n-π* transitions, which provides deeper insight into the molecule's electronic structure. schrodinger.com

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations, particularly those based on DFT, are instrumental in elucidating the mechanisms of chemical reactions involving 2-phenyl-1H-imidazole derivatives. schrodinger.comnih.gov These studies provide a detailed picture of the reaction pathways, including the characterization of transition states and intermediates.

Transition State Characterization

Identifying and characterizing the transition state (TS) is a cornerstone of understanding reaction mechanisms. The TS represents the highest energy point along the reaction coordinate, and its structure provides critical information about the bond-breaking and bond-forming processes. Computational methods allow for the optimization of TS geometries and the calculation of their energies, which are essential for determining the activation energy of a reaction.

For instance, in the study of the tautomerization of a quinoline (B57606) derivative, DFT methods were used to locate the transition states for the proton transfer process, revealing high energy barriers for the tautomerization. nih.gov Similarly, in a computational study of a nucleophilic substitution reaction, the transition state structures were modeled to understand the interactions between the reactants and to rationalize the observed experimental yields. mdpi.com

Mechanistic Pathways and Regioselectivity Rationalization

Computational simulations can map out the entire energy profile of a reaction, allowing for the comparison of different possible mechanistic pathways and the rationalization of observed regioselectivity. mdpi.com By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be identified.

For example, in the palladium-catalyzed arylation of imidazoles, computational analysis helped to explain the observed regioselectivity. nih.gov The preference for C-5 arylation over C-4 was attributed to the stabilization of the C-Pd bond by the inductive effect of the N-1 nitrogen and the electronic repulsion at the C-4 position. nih.gov In another example, the mechanism for the formation of 1H-imidazole derivatives was investigated, with computational results supporting a pathway involving the condensation of an α-dicarbonyl compound, ammonia (B1221849), and an aldehyde. researchgate.net These computational insights are invaluable for optimizing reaction conditions and for the rational design of new synthetic routes. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape and dynamic behavior of 2-phenyl-1H-imidazole and its derivatives are critical to understanding their chemical reactivity and biological activity. Advanced computational methods, including conformational analysis and molecular dynamics (MD) simulations, provide invaluable insights into the three-dimensional structures and temporal evolution of these systems.

Conformational analysis of 2-phenyl-1H-imidazole focuses on the rotational barrier around the C-C single bond connecting the phenyl and imidazole rings. This rotation dictates the relative orientation of the two rings, which can range from coplanar to perpendicular. The planarity of the molecule is a key factor in its electronic properties and ability to participate in intermolecular interactions. rsc.orgresearchgate.net

In the solid state, crystal structure analysis of 2-phenyl-1H-imidazole has shown that the phenyl and imidazole rings are nearly coplanar. rsc.orgresearchgate.netnih.goviucr.orgwustl.edu This planarity is often influenced by intermolecular hydrogen bonding within the crystal lattice. rsc.orgresearchgate.netnih.gov

A significant subject of study is the salt form, acetic acid;2-phenyl-1H-imidazole, also known as 2-phenyl-imidazolium acetate (B1210297). nih.gov In this ionic compound, the imidazole ring is protonated, forming the 2-phenyl-imidazolium cation, which is then ionically bonded to the acetate anion. X-ray crystallography studies of 2-phenyl-imidazolium acetate have revealed specific dihedral angles between the phenyl and imidazole rings, providing precise data on its solid-state conformation. nih.gov The structure is stabilized by hydrogen bonding interactions between the cation and the anion. nih.gov

Table 1: Dihedral Angles in 2-Phenyl-imidazolium Acetate

Cation in Asymmetric UnitDihedral Angle (°)Reference
Molecule 15.50 (2) nih.gov
Molecule 26.90 (2) nih.gov

Chemical Reactivity and Derivatization Strategies of 2 Phenyl 1h Imidazole

Electrophilic and Nucleophilic Substitution Patterns

The 2-phenyl-1H-imidazole core possesses multiple sites for substitution, with reactivity governed by the electronic nature of both the imidazole (B134444) and phenyl rings. The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. Conversely, the nitrogen atoms provide sites for nucleophilic reactions, most notably alkylation and acylation.

Electrophilic Substitution: Electrophilic substitution can occur on either the imidazole or the phenyl ring. The imidazole ring itself is generally reactive towards electrophiles. The phenyl ring's reactivity is modulated by the imidazole substituent. The imidazole group is generally considered an activating group, directing electrophilic attack to the ortho and para positions of the phenyl ring. However, under acidic conditions required for many electrophilic aromatic substitutions (e.g., nitration), the imidazole nitrogen can be protonated, transforming the substituent into a deactivating, meta-directing group.

Nucleophilic Substitution: The most common nucleophilic substitution reaction for 2-phenyl-1H-imidazole involves the N-H proton. The imidazole nitrogen is nucleophilic and can be readily alkylated, arylated, or acylated. This reaction is fundamental for creating a diverse range of derivatives. For instance, N-alkylation can be achieved using various alkyl halides. Direct nucleophilic aromatic substitution on the phenyl or imidazole ring is uncommon unless the ring is activated by strongly electron-withdrawing groups.

Table 1: Examples of Substitution Reactions on the 2-Phenyl-1H-Imidazole Scaffold

Reaction TypeReagent/ConditionsPosition of SubstitutionProduct Type
N-AlkylationAlkyl Halide, BaseN-1 of Imidazole1-Alkyl-2-phenyl-1H-imidazole
N-ArylationAryl Halide, Pd or Cu catalystN-1 of Imidazole1-Aryl-2-phenyl-1H-imidazole rsc.org
Suzuki CouplingArylboronic Acid, Pd catalystC-4 or C-5 of Imidazole2-Phenyl-4(5)-aryl-1H-imidazole nih.gov
HalogenationN-Bromosuccinimide (NBS)C-4 and C-5 of Imidazole4,5-Dibromo-2-phenyl-1H-imidazole

Oxidation and Reduction Transformations

The imidazole ring is a relatively stable aromatic system and is generally resistant to oxidation under mild conditions. However, the synthesis of 2-aryl-imidazoles can be achieved through the oxidation of the corresponding 2-arylimidazoline precursors. acs.org This transformation highlights the stability of the resulting aromatic imidazole core.

Common oxidizing agents used for the dehydrogenation of imidazolines to imidazoles include:

Manganese Dioxide (MnO₂): Activated manganese dioxide is effective for oxidizing imidazolines to imidazoles, typically requiring heating in a solvent like toluene. researchgate.net

Potassium Nitrosodisulfonate (Frémy's salt): This reagent can achieve the oxidation at room temperature. researchgate.net

Activated Carbon-O₂ System: This system also serves as an efficient method for the oxidation of 2-arylimidazolines. acs.org

Reduction of the 2-phenyl-1H-imidazole core is less common. The phenyl ring can be hydrogenated under forcing conditions (high pressure and temperature with catalysts like Rhodium or Ruthenium), but this typically requires conditions that may also affect the imidazole ring. Selective reduction of one ring over the other is challenging and not a standard derivatization strategy.

Condensation and Cycloaddition Reactions

Condensation reactions are a cornerstone for the synthesis of the 2-phenyl-1H-imidazole core itself and for its further derivatization.

Debus Synthesis: The most classic method for synthesizing 2,4,5-trisubstituted imidazoles, which can be adapted for 2-phenyl-1H-imidazole, is the Debus reaction. This involves the multicomponent condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde (benzaldehyde), and ammonia (B1221849). guidechem.com A common modern variation involves reacting benzaldehyde (B42025) with a source of ammonia, such as ammonium (B1175870) acetate (B1210297), to form the 2-phenyl-1H-imidazole structure.

Catalytic Condensation: 2-Phenyl-1H-imidazole and its derivatives can act as catalysts in condensation reactions, such as the Henry reaction (nitroaldol reaction). researchgate.net The imidazole moiety can function as a base to facilitate the reaction between a nitroalkane and an aldehyde.

Cycloaddition Reactions: The imidazole nucleus can participate in cycloaddition reactions, although this is a more specialized area of its reactivity. For example, azomethine ylides can be generated from imidazoles, which then undergo intermolecular dipolar cycloaddition reactions with various dipolarophiles to construct more complex, fused heterocyclic systems. capes.gov.br This strategy opens pathways to novel polycyclic scaffolds. Another example is the [3+2] cyclization of vinyl azides with amidines, which provides a route to 2,4-disubstituted-1H-imidazoles. acs.org

Influence of Substituents on Reaction Pathways and Outcomes

Substituents on either the phenyl ring or the imidazole ring have a profound impact on the molecule's electronic properties, thereby influencing its reactivity, regioselectivity, and even its biological activity. nih.govrsc.org

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃), hydroxyl (-OH), and alkyl (-CH₃) are considered activating groups. lumenlearning.comstpeters.co.in They increase the electron density of the phenyl ring, making it more susceptible to electrophilic attack. They are ortho, para-directors, meaning incoming electrophiles will preferentially add to the positions ortho and para to the substituent. stpeters.co.in

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl) are deactivating groups. stpeters.co.inlibretexts.org They decrease the electron density of the phenyl ring, making electrophilic substitution more difficult. Halogens are an exception as they are deactivating yet are still ortho, para-directors. libretexts.org Strongly deactivating groups like -NO₂ and -CF₃ are meta-directors. libretexts.org

Substituents on the Imidazole Ring:

N-1 Substitution: Alkylation or arylation at the N-1 position is a common derivatization strategy. This modification prevents further reaction at this site and can significantly alter the molecule's physical properties, such as solubility and crystal packing. It also influences the basicity of the N-3 atom. rsc.org

C-4/C-5 Substitution: Introducing substituents at the C-4 or C-5 positions of the imidazole ring is often achieved through methods like lithiation followed by quenching with an electrophile, or via cross-coupling reactions. nih.gov These modifications can sterically hinder the rotation of the phenyl ring and introduce new functional groups for further reactions.

The strategic placement of substituents is a key tool in medicinal chemistry for optimizing the interaction of 2-phenyl-imidazole derivatives with biological targets. nih.govrsc.orgnih.gov

Table 2: Effect of Phenyl Ring Substituents on Electrophilic Aromatic Substitution

Substituent (Y)TypeReactivity EffectDirecting Effect
-OH, -ORElectron-Donating (+R, -I)Activating lumenlearning.comortho, para stpeters.co.in
-CH₃, -RElectron-Donating (+I)Activating stpeters.co.inortho, para stpeters.co.in
-F, -Cl, -BrElectron-Withdrawing (-I, +R)Deactivating libretexts.orgortho, para libretexts.org
-NO₂Electron-Withdrawing (-I, -R)Strongly Deactivating lumenlearning.commeta libretexts.org
-CF₃Electron-Withdrawing (-I)Strongly Deactivating libretexts.orgmeta libretexts.org
-CO₂RElectron-Withdrawing (-I, -R)Deactivating libretexts.orgmeta libretexts.org

Coordination Chemistry and Metal Complexation of 2 Phenyl 1h Imidazole Ligands

Synthesis and Characterization of Metal-Imidazole Complexes

The synthesis of metal complexes with 2-phenyl-1H-imidazole ligands typically involves the reaction of a suitable metal salt with the imidazole (B134444) derivative in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions, such as temperature and pH, can be controlled to direct the formation of complexes with desired structures. For instance, monodentate and bidentate coordination modes are commonly observed, leading to various geometries around the metal center, including tetrahedral, square planar, and octahedral arrangements. jocpr.comresearchgate.net

A variety of transition metal complexes involving 2-phenyl-1H-imidazole and its substituted analogues have been synthesized and characterized. researchgate.net For example, copper(II) and nickel(II) complexes with 2-(3′-(4″-sub-aryl)-1′-phenyl-1H-pyrazole-4-yl)-1H-benzo[d]imidazole ligands have been prepared in a 1:2 metal-to-ligand ratio. jocpr.comresearchgate.net Similarly, a series of copper(II), zinc(II), nickel(II), and silver(I) complexes with bis-benzimidazole derivatives have been successfully synthesized from 2-(1H-benzimidazole-2-yl)-phenol derivatives and the corresponding metal salts. nih.gov

Table 1: Selected Metal Complexes of 2-Phenyl-1H-Imidazole Derivatives and their Characterization

ComplexMetal IonLigandProposed GeometryCharacterization Techniques
[Cu(La-d)₂Cl₂]·nH₂OCu(II)2-(3′-(4″-sub-aryl)-1′-phenyl-1H-pyrazole-4-yl)-1H-benzo[d]imidazoleSquare PlanarElemental Analysis, Molar Conductivity, Magnetic Susceptibility, IR, ¹H NMR, Electronic Spectra, TGA
[Ni(La-d)₂Cl₂]·nH₂ONi(II)2-(3′-(4″-sub-aryl)-1′-phenyl-1H-pyrazole-4-yl)-1H-benzo[d]imidazoleTetrahedralElemental Analysis, Molar Conductivity, Magnetic Susceptibility, IR, ¹H NMR, Electronic Spectra, TGA
[Cu(L)₂]Cu(II)2-(1H-benzimidazol-2-yl)-phenol derivativesNot specifiedFT-IR, ¹H-NMR, Powder X-ray Diffraction, ESI-MS, UV-Vis, ICP-OES
[Zn(L)₂]Zn(II)2-(1H-benzimidazol-2-yl)-phenol derivativesNot specifiedFT-IR, ¹H-NMR, Powder X-ray Diffraction, ESI-MS, UV-Vis, ICP-OES
[Ni(L)₂]Ni(II)2-(1H-benzimidazol-2-yl)-phenol derivativesNot specifiedFT-IR, ¹H-NMR, Powder X-ray Diffraction, ESI-MS, UV-Vis, ICP-OES
[Ag(L)]Ag(I)2-(1H-benzimidazol-2-yl)-phenol derivativesNot specifiedFT-IR, ¹H-NMR, Powder X-ray Diffraction, ESI-MS, UV-Vis, ICP-OES

Data sourced from multiple studies. jocpr.comresearchgate.netnih.gov

Ligand Design Principles for Specific Metal Centers

The design of 2-phenyl-1H-imidazole-based ligands for specific metal centers is guided by several key principles. The electronic properties of the ligand, which can be tuned by introducing electron-donating or electron-withdrawing substituents on the phenyl or imidazole rings, play a crucial role in determining the stability and reactivity of the resulting metal complex. For instance, the electron-withdrawing nitro group in 2-(4-nitrophenyl)-1H-benzimidazole influences its structural and electronic properties, making it a valuable ligand in coordination chemistry. nih.gov

The steric bulk of the ligand is another important factor. Larger substituents near the coordinating nitrogen atoms can enforce specific coordination geometries and prevent the formation of undesired polymeric structures. The chelation effect, where a single ligand binds to a metal ion through multiple donor atoms, significantly enhances the stability of the complex. Tridentate ligands based on an imidazole ring with an additional (hetero)ring have been prepared for this purpose. researchgate.net

Furthermore, the introduction of specific functional groups can impart desired properties to the metal complex. For example, incorporating chiral moieties into the ligand framework can lead to the formation of chiral metal complexes that can be used as enantioselective catalysts. researchgate.net The strategic placement of hydroxyl groups can also influence the coordination behavior and potential applications of the resulting complexes. nih.gov

Spectroscopic Probing of Metal-Ligand Interactions

Spectroscopic techniques are indispensable for probing the interactions between metal ions and 2-phenyl-1H-imidazole ligands.

Infrared (IR) Spectroscopy: Changes in the IR spectrum upon complexation provide direct evidence of metal-ligand bond formation. The stretching frequency of the C=N bond in the imidazole ring typically shifts upon coordination. New bands appearing in the low-frequency region of the spectrum can often be assigned to metal-nitrogen (M-N) and other metal-ligand vibrations. For instance, in some imidazole complexes, M-N and M-O vibrations have been observed in the ranges of 531-522 cm⁻¹ and 463-456 cm⁻¹, respectively. ajol.info

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the metal complexes. Ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and d-d transitions can be observed. researchgate.net The positions and intensities of these absorption bands provide insights into the coordination geometry and the nature of the metal-ligand bonding. For example, the UV-Vis spectra of ruthenium(II) complexes with 2-phenyl-1H-imidazole[4,5-f] researchgate.netnih.govphenanthrene (B1679779) ligands show bands that can be assigned to LMCT and d→d* electronic transitions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the ligands and their complexes in solution. Chemical shift changes of the protons and carbons in the imidazole and phenyl rings upon coordination can provide information about the binding site and the electronic effects of the metal ion. jocpr.com The disappearance of the N-H proton signal in the ¹H NMR spectrum can confirm deprotonation upon complexation. jocpr.com

Luminescence Spectroscopy: For certain metal complexes, particularly those of ruthenium(II) and iridium(III), photoluminescence spectroscopy can be used to study their emissive properties. The emission wavelengths and quantum yields are sensitive to the nature of the ligand and the coordination environment. researchgate.netacs.org

Applications of Metal Complexes in Catalysis (e.g., Henry Reaction)

Metal complexes derived from 2-phenyl-1H-imidazole and its derivatives have shown significant promise as catalysts in various organic transformations, most notably the Henry (nitroaldol) reaction. researchgate.net The Henry reaction is a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone, and it is a valuable method for the synthesis of β-nitro alcohols, which are important synthetic intermediates. tandfonline.comtandfonline.com

Derivatives of 2-phenyl-1H-imidazole have been tested as catalysts for the Henry reaction in both homogeneous and heterogeneous systems. researchgate.netresearchgate.net In heterogeneous catalysis, these imidazole derivatives can be supported on materials like clay minerals (e.g., Ca-montmorillonite and Cu-montmorillonite), which allows for easy recovery and reuse of the catalyst. researchgate.netresearchgate.net

Copper(II) complexes, in particular, have been found to be effective catalysts for the Henry reaction. researchgate.net Chiral tridentate ligands based on an imidazole ring have been used in copper(II)-catalyzed Henry reactions, demonstrating fast reaction times. researchgate.net The catalytic activity is influenced by various factors, including the reaction temperature, the molar ratio of reactants, the solvent, and the specific copper(II) precursor used. researchgate.net The imidazole moiety is thought to act as a base, deprotonating the nitroalkane to facilitate the reaction. tandfonline.comtandfonline.com

Table 2: Catalytic Performance of 2-Phenyl-1H-Imidazole Derivatives in the Henry Reaction

Catalyst/SystemReaction TypeSupportKey Findings
2-Phenyl-1H-imidazole derivativesHomogeneous & HeterogeneousClay minerals (Ca-MMT, Cu-MMT)Heterogeneous system with a specific derivative showed high yield and short reaction time.
Chiral amine-imidazole ligandsHomogeneousNoneCopper(II) complexes showed fast reaction times and reversal of enantioselectivity compared to other catalysts.
La–Li–BINOL–silica/MCM-41 complexesHeterogeneousSilica, MCM-41Immobilized catalysts were reusable and showed enantioselectivity comparable to homogeneous counterparts.

Information compiled from studies on imidazole-based catalysis. researchgate.netresearchgate.net

Photoelectric Properties of Coordinated Systems

Coordinated systems involving 2-phenyl-1H-imidazole ligands can exhibit interesting photoelectric properties, making them potential candidates for applications in optoelectronic devices. The introduction of the 2-phenyl-1H-imidazole moiety into larger conjugated systems, such as in combination with phenanthroline, can extend the π-conjugated system of the ligand. researchgate.net

Ruthenium(II) complexes of novel substituted 2-phenyl-1H-imidazole[4,5-f] researchgate.netnih.govphenanthrene have been synthesized and their photoelectric properties investigated. researchgate.net Single-crystal X-ray diffraction studies of these complexes revealed an approximately octahedral configuration around the ruthenium center. researchgate.net Surface photovoltage spectroscopy (SPS) of these complexes showed a positive surface photovoltage response in the 300–800 nm range, which is consistent with their UV-Vis absorption spectra and can be attributed to ligand-to-metal charge transfer (LMCT) and d-d electronic transitions. researchgate.net

Copolymers containing 1-methyl-2-phenyl-imidazole units have also been synthesized and their photovoltaic properties explored. mdpi.com These polymers, when blended with a fullerene acceptor (PC₇₁BM), have been used as the donor layer in bulk heterojunction solar cells. mdpi.com The ionization potentials of these polymers were found to be in the range of 4.92 to 5.09 eV. mdpi.com While the initial devices showed modest efficiencies, the results suggest that tuning the polymer structure can influence the photovoltaic performance. mdpi.com

Table 3: Photoelectric Properties of Selected 2-Phenyl-1H-Imidazole Coordinated Systems

SystemKey Property InvestigatedExperimental TechniqueObservation
Ruthenium(II) complexes of 2-phenyl-1H-imidazole[4,5-f] researchgate.netnih.govphenanthreneSurface PhotovoltageSurface Photovoltage Spectroscopy (SPS)Positive photovoltage response in the 300–800 nm range. researchgate.net
Copolymers with 1-methyl-2-phenyl-imidazolePhotovoltaic PropertiesBulk Heterojunction Solar Cell Fabrication and TestingGenerated current densities in the range of a few mA/cm². mdpi.com
Copolymers with 1-methyl-2-phenyl-imidazoleIonization PotentialNot SpecifiedValues ranged from 4.92 to 5.09 eV. mdpi.com

{"answer":"### 7. Biological Activities and Molecular Mechanisms of 2-Phenyl-1H-Imidazole Derivatives (Mechanistic Focus) \n\nThe 2-phenyl-1H-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This section delves into the molecular mechanisms underpinning the antimicrobial, anti-inflammatory, and anticancer effects of its derivatives, with a sharp focus on their interactions with molecular targets and perturbation of cellular pathways.\n\n### 7.1. Antimicrobial Activity: Molecular Targets and Cellular Perturbations \n\nDerivatives of 2-phenyl-1H-imidazole have demonstrated significant potential as antimicrobial agents, combating both bacterial and fungal pathogens through various mechanisms of action.\n\n#### 7.1.1. Antibacterial Mechanisms (e.g., Membrane Disruption, Enzyme Inhibition) \n\nSubstituted 2-phenyl-1H-imidazole derivatives have been shown to exert antibacterial effects against a range of Gram-positive and Gram-negative bacteria. nih.govspast.orgderpharmachemica.com The mechanisms behind this activity are multifaceted and can include the disruption of the bacterial cell membrane and the inhibition of essential enzymes. researchgate.netnih.govfrontiersin.org\n\nOne of the primary modes of action involves compromising the integrity of the bacterial cell membrane. researchgate.netfrontiersin.org This disruption can lead to the leakage of intracellular components and ultimately, cell death. Some derivatives, by virtue of their physicochemical properties, can insert into the lipid bilayer, altering its fluidity and permeability. The introduction of specific substituents on the phenyl or imidazole ring can modulate the lipophilicity of the compounds, influencing their ability to interact with and disrupt the bacterial membrane. acs.org\n\nFurthermore, enzyme inhibition is another key antibacterial strategy of these compounds. Certain 2-phenyl-1H-imidazole derivatives have been found to inhibit bacterial enzymes crucial for survival. For instance, some nitroimidazole-containing hybrids have been shown to be effective against various bacterial strains, with their mechanism involving the reduction of the nitro group to a radical anion that can damage bacterial DNA and other macromolecules. nih.gov Additionally, some compounds have shown inhibitory activity against enzymes involved in bacterial metabolic pathways. nih.gov\n\n\n \n

nih.govspast.orgderpharmachemica.comfrontiersin.orgnih.gov7.1.2. Antifungal Actionsderpharmachemica.comnih.govnih.govlanosterol (B1674476)researchgate.netergosterol (B1671047)nih.govresearchgate.netfluconazole (B54011)nih.govnih.gov
nih.govresearchgate.netjst.go.jp7.2. Anti-Inflammatory Modulatory Pathwaysnih.govmdpi.comacs.orgresearchgate.netacs.orgbenzimidazole (B57391)nih.gov
acs.orgibuprofen (B1674241)nih.gov7.3. Anticancer Activity: Signaling Pathway Modulation and Biomolecular Interactionsnih.gov7.3.1. Kinase Inhibition Profiles (e.g., BRAFV600E, FAK, Aurora Kinase)Aurora Kinase Inhibition:nih.govnih.govnih.govOther Kinase Inhibition:nih.govnih.gov
nih.govnih.govnih.govnih.gov7.3.2. DNA Interaction Mechanisms (e.g., G-quadruplex stabilization)nih.govnih.govresearchgate.netnih.govnih.govablesci.comtandfonline.comtandfonline.comtandfonline.com
nih.govresearchgate.netablesci.comtandfonline.comtandfonline.comnih.govablesci.comnih.govTable of Compound Namesnih.govablesci.comGenerated code

Biological Activities and Molecular Mechanisms of 2 Phenyl 1h Imidazole Derivatives Mechanistic Focus

Anticancer Activity: Signaling Pathway Modulation and Biomolecular Interactions

Apoptotic Cascade Induction

The induction of apoptosis, or programmed cell death, is a crucial strategy in the development of anti-cancer therapeutics. nih.gov Abnormalities in the apoptotic process can lead to uncontrolled cell proliferation and tumor formation. nih.gov Certain derivatives of 2-phenyl-1H-imidazole have been identified as potent inducers of apoptosis, primarily through the intrinsic or mitochondrial pathway. nih.gov

Research into novel 1-(4-substituted phenyl)-2-ethyl imidazole (B134444) derivatives has demonstrated significant pro-apoptotic activity in cancer cells. nih.gov The mechanism of action for these compounds centers on the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of the mitochondrial apoptotic pathway. nih.gov

One particularly potent compound, identified as 4f in a study, was shown to induce apoptosis in HeLa cancer cells by altering the balance of pro- and anti-apoptotic proteins. nih.gov Western blot analysis revealed that treatment with this compound led to a time-dependent decrease in the expression of the anti-apoptotic protein Bcl-2 and a significant increase in the expression of the pro-apoptotic protein Bax (Bcl-2-associated agonist of cell death). nih.gov The reduced levels of Bcl-2, which normally protects against mitochondrial damage, lead to mitochondrial dysfunction. nih.gov This disruption triggers the downstream activation of effector caspases, such as Caspase-3, which execute the final stages of apoptosis. nih.gov The activation of Caspase-3 was confirmed by observing a 134.3% increase in its expression in HeLa cells after 24 hours of treatment with compound 4f. nih.gov

This cascade of events underscores the ability of these imidazole derivatives to trigger the intrinsic apoptotic pathway, making them promising candidates for further development as antitumor agents. nih.gov The selectivity of these compounds is also noteworthy; compound 4f showed a tolerance in normal L-02 cells that was 23–46 times higher than in tumor cells, suggesting a favorable therapeutic window. nih.gov

Table 1: Apoptotic Effects of Compound 4f on HeLa Cells

Protein Effect of Compound 4f Treatment Mechanism
Bcl-2 Decreased expression Promotes mitochondrial dysfunction by reducing protection against damage. nih.gov
Bax Increased expression Acts as a pro-apoptotic agonist, contributing to the initiation of the apoptotic cascade. nih.gov

| Caspase-3 | Increased expression (134.3% at 24h) | Acts as an executioner caspase, leading to the final stages of programmed cell death. nih.gov |

Other Relevant Biological Actions and Corresponding Mechanistic Underpinnings (e.g., Antiepileptic)

Beyond their anti-cancer properties, derivatives of the imidazole scaffold have demonstrated significant potential in other therapeutic areas, notably as antiepileptic agents. nih.govresearchgate.netbenthamdirect.com The primary mechanisms of action for many antiepileptic drugs (AEDs) involve the modulation of voltage-gated ion channels, enhancement of inhibitory neurotransmission, or attenuation of excitatory neurotransmission. epilepsysociety.org.uk

Research has identified several 2-phenyl-1H-imidazole derivatives with potent anticonvulsant activity in preclinical models. researchgate.netnih.gov A key mechanistic underpinning for this activity is the antagonism of voltage-gated sodium channels (NaV). nih.gov These channels are critical for the generation and propagation of action potentials in neurons, and their blockade can reduce neuronal hyperexcitability, a hallmark of seizures. epilepsysociety.org.uk Studies on 2,4(1H)-diarylimidazoles, which incorporate the 2-phenyl-imidazole structure, have identified them as potent Na+ channel antagonists, with some analogues showing greater inhibition of hNaV1.2 sodium channel currents than clinically used AEDs like phenytoin (B1677684) and lamotrigine. nih.gov

The anticonvulsant efficacy of these compounds is often evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.govresearchgate.net The MES test is considered a reliable predictor of efficacy against generalized tonic-clonic seizures and often points to a mechanism involving the blockade of voltage-gated sodium channels. mdpi.com Several 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives have shown significant activity in the MES model, with a bromo-substituted compound being particularly active. researchgate.net

In addition to sodium channel modulation, other mechanisms may contribute to the antiepileptic effects of imidazole derivatives. Some AEDs are known to inhibit carbonic anhydrase (CA) isozymes, particularly CA II. nih.gov While this has been studied more extensively for drugs like acetazolamide, it represents another potential, albeit less explored, mechanism for imidazole-based compounds. nih.gov

Table 2: Anticonvulsant Activity of Selected 2-Phenyl-1H-Imidazole Derivatives

Derivative Class Test Model Observed Activity Postulated Mechanism
2,4(1H)-diarylimidazoles MES Test Good protection at 100 mg/kg dose. nih.gov Potent antagonism of voltage-gated sodium channels (hNaV1.2). nih.gov
2-(substituted phenyl)-4,5-diphenyl-1H-imidazoles MES Test Significant anticonvulsant effects, particularly with bromo substitution. researchgate.net Likely involves blockade of voltage-gated sodium channels. researchgate.netepilepsysociety.org.uk
2-methyl-1H-imidazol-1-yl)acetamides Not Specified Significant delay in the onset of convulsions and decreased seizure duration. benthamdirect.com Not specified, but effects on seizure onset and duration are common for sodium channel blockers and GABA enhancers. benthamdirect.comepilepsysociety.org.uk

| 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides | MES and scPTZ Tests | Potent anticonvulsant results in both models. nih.gov | The dual efficacy suggests a broad mechanism, possibly involving both sodium channel blockade and effects on GABAergic neurotransmission. nih.govepilepsysociety.org.uk |

Advanced Applications of 2 Phenyl 1h Imidazole Derivatives in Non Biological Fields

Material Science: Functional Materials and Optoelectronic Applications

Derivatives of 2-phenyl-1H-imidazole are increasingly recognized for their potential in creating advanced functional materials, particularly in the field of optoelectronics. Their rigid, planar structures, and tunable photophysical properties make them excellent candidates for components in Organic Light Emitting Diodes (OLEDs).

Phenanthro[9,10-d]imidazole derivatives, which incorporate a phenanthrene (B1679779) unit fused with the imidazole (B134444) ring, have been synthesized and investigated as host materials for blue phosphorescent OLEDs. rsc.org These materials exhibit high triplet energies and good conductivity, which are crucial for efficient energy transfer to the phosphorescent guest emitter. rsc.org The incorporation of bulky substituents helps to maintain these high triplet energies in the solid state by preventing intermolecular interactions that can lead to energy loss. rsc.org For instance, researchers have developed blue phosphorescent OLEDs using these phenanthroimidazole hosts that achieve high external quantum efficiencies exceeding 20%. rsc.org

In a similar vein, dual-core materials that link a phenanthroimidazole chromophore with another fluorescent unit like anthracene (B1667546) or pyrene (B120774) have been designed as emitters for non-doped OLEDs. rsc.org Compounds such as 2-(9-anthracenyl)-1-(4-tert-butylphenyl)-1H-phenanthro[9,10-d]imidazole and 2-(1-pyrenyl)-1-(4-tert-butylphenyl)-1H-phenanthro[9,10-d]imidazole have demonstrated low turn-on voltages (as low as 2.5 V) and produce stable blue emissions, making them highly efficient for display and lighting applications. rsc.org

Furthermore, π-conjugated systems based on this heterocyclic structure are being explored for their unique optical properties. A naphthalene–phenanthro[9,10-d]imidazole-based molecule has been shown to exhibit aggregation-induced tunable luminescence, where its emission color can be varied by changing the solvent polarity. rsc.org This self-assembly behavior can lead to the formation of superstructures with distinct morphologies that emit multiple colors, including white light, which is highly desirable for solid-state lighting. rsc.org

Table 1: Optoelectronic Properties of Selected 2-Phenyl-1H-Imidazole Derivatives

Compound Name Application Key Finding External Quantum Efficiency (EQE) / Turn-on Voltage
Phenanthro[9,10-d]imidazole derivatives Host material for blue PHOLEDs High triplet energy and conductivity. >20% rsc.org
2-(9-Anthracenyl)-1-(4-tert-butylphenyl)-1H-phenanthro[9,10-d]imidazole Emitter in non-doped OLEDs Stable blue emission with CIE of (0.16, 0.17). 2.6 V rsc.org
2-(1-Pyrenyl)-1-(4-tert-butylphenyl)-1H-phenanthro[9,10-d]imidazole Emitter in non-doped OLEDs Stable blue emission with CIE of (0.15, 0.12). 2.5 V rsc.org
Naphthalene–phenanthro[9,10-d]imidazole Schiff base White-light emitter Aggregation-induced white light emission in a highly polar medium. N/A rsc.org

Chemical Sensing and Fluorescent Probes

The inherent fluorescence of many 2-phenyl-1H-imidazole derivatives and its sensitivity to the local environment make them ideal platforms for the development of chemical sensors and fluorescent probes. These probes can detect specific ions or changes in environmental conditions like pH with high selectivity and sensitivity.

A notable example is 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol (HBIZ), which acts as a fluorescent probe for both pH and zinc ions (Zn²⁺). nih.gov In aqueous solutions, HBIZ displays a remarkable pH-induced "off-on-off" fluorescence switching behavior. Its emission intensity increases by a factor of ~290 as the pH shifts from 1.00 to 5.40 and then decreases by a factor of ~75 as the pH further increases to 10.40. nih.gov Additionally, upon complexation with Zn²⁺, it exhibits a more than 100-fold enhancement in fluorescence. nih.gov

Derivatives have also been engineered for the detection of highly toxic heavy metal ions. A probe named 5-(2-(4-(1,3-dithian-2-yl)phenyl)-4,5-diphenyl-1H-imidazole) was developed for the selective colorimetric and fluorimetric detection of mercury ions (Hg²⁺). rsc.org This sensor shows a significant color change and a "turn-off" fluorescence response in the presence of Hg²⁺, with a very low detection limit of 5.3 nM. rsc.orgrsc.org The sensing mechanism is based on the Hg²⁺-promoted deprotection of the thioacetal group. rsc.orgrsc.org

The versatility of the imidazole scaffold allows for fine-tuning to detect various analytes. By extending the π-system of the core structure, as seen in 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) derivatives, researchers have created fluorophores that are sensitive to solvent polarity, acidity, and specific anions like fluoride. nih.gov The fluorescence response can be modulated by the functional groups attached to the ADPI core, enabling a rational design approach for creating chemosensors with specific functions. nih.govrsc.org

Table 2: Performance of 2-Phenyl-1H-Imidazole-Based Fluorescent Probes

Probe Name Analyte Sensing Mechanism Detection Limit
2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenol (HBIZ) pH, Zn²⁺ pH-induced "off-on-off" emission, chelation-enhanced fluorescence. N/A nih.gov
5-(2-(4-(1,3-Dithian-2-yl)phenyl)-4,5-diphenyl-1H-imidazole) Hg²⁺ Fluorescence turn-off, colorimetric change. 5.3 nM rsc.orgrsc.org
2-(Anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) derivatives Cu²⁺, Acidity, Fluoride Anion Selective fluorescence quenching or enhancement. N/A nih.gov

Corrosion Inhibition in Material Protection

Imidazole and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. kfupm.edu.saresearchgate.net Their efficacy stems from the presence of heteroatoms (nitrogen) and π-electrons in the aromatic rings, which facilitate strong adsorption onto the metal surface. kfupm.edu.sanih.gov This adsorption creates a protective film that isolates the metal from the corrosive medium. nih.gov

The mechanism of inhibition involves the adsorption of the imidazole derivative molecules onto the metal surface, a process that typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. kfupm.edu.samdpi.com This can occur through both physical adsorption (electrostatic interactions) and chemical adsorption (coordination bonds between the nitrogen atoms and the metal's d-orbitals). nih.gov

Studies on various 2-phenyl-1H-imidazole derivatives have demonstrated their potential. For instance, new ionic liquids based on imidazole derivatives have shown significant corrosion inhibition for carbon steel in brackish water, with Gibbs free energy of adsorption (ΔG°ₐₒₛ) values of -35.04 kJ/mol and -34.04 kJ/mol, indicating a spontaneous and strong adsorption process that involves both physisorption and chemisorption. mdpi.com Similarly, benzimidazole (B57391) derivatives such as 4-methyl-2-propyl-1H-benzimidazole-6-carboxylic acid have proven to be excellent mixed-mode inhibitors for mild steel in HCl solution. nih.gov Electrochemical studies, including polarization and impedance spectroscopy, confirm that these inhibitors increase the charge transfer resistance at the metal-solution interface, thereby reducing the corrosion rate. nih.gov The structure of the derivative plays a crucial role; for example, the presence of electron-donating groups, like a methoxy (B1213986) group on the phenyl ring, can enhance the inhibition efficiency. icrc.ac.ir

Table 3: Corrosion Inhibition Efficiency of Imidazole Derivatives

Inhibitor Metal/Alloy Corrosive Medium Inhibition Efficiency (η%) Adsorption Isotherm
Imidazole-based Ionic Liquids (IL1, IL2) Carbon Steel 1% NaCl >90% mdpi.comresearchgate.net Langmuir mdpi.com
4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic acid (MPBI) Mild Steel 1 N HCl Excellent nih.gov N/A
1,4'-Dimethyl-2'-propyl-1H,3'H-2,5'-dibenzimidazole (DPBI) Mild Steel 1 N HCl Excellent nih.gov N/A
1-(1-(4-methoxyphenyl)ethylidene)-2-phenylhydrazine (MPEH) Mild Steel 1.0 M HCl 95.1% (at 0.005 M) icrc.ac.ir Langmuir icrc.ac.ir

Ultraviolet Radiation Absorption and Photoprotection

A key application of 2-phenyl-1H-imidazole derivatives is in the formulation of sunscreens for photoprotection. Specifically, 2-phenylbenzimidazole-5-sulfonic acid, also known as Ensulizole, is a widely used water-soluble organic compound that strongly absorbs UVB radiation (290-340 nm). nih.govatamanchemicals.comwikipedia.org Its water solubility allows for its use in lighter, non-greasy cosmetic formulations. atamanchemicals.comchemicalbook.com

Ensulizole primarily functions as a UVB filter, providing minimal protection against UVA radiation (320-400 nm). atamanchemicals.comwikipedia.org Therefore, it is often combined with other UV filters like avobenzone, titanium dioxide, or zinc oxide to achieve broad-spectrum protection. wikipedia.org

The photostability of UV filters is a critical factor for their effectiveness. An ideal sunscreen agent must be able to dissipate the absorbed UV energy without undergoing chemical degradation. researchgate.net While Ensulizole is a very effective UVB absorber, studies have shown that like many organic filters, it can generate reactive oxygen species upon photoexcitation, which highlights the complexity of photoprotection. nih.gov Research into new derivatives aims to improve both the absorption spectrum and photostability. For instance, modifying the structure of existing filters can lead to new compounds that are more photostable and may even help stabilize other, less stable UV filters in a formulation. researchgate.net The goal is to develop broad-spectrum filters that are not only effective but also non-phototoxic and non-photoreactive. researchgate.net

Table 4: Properties of 2-Phenylbenzimidazole-5-sulfonic Acid as a UV Filter

Compound Name Common Name UV Absorption Range Key Feature Regulatory Status (Max Use Level)
2-Phenylbenzimidazole-5-sulfonic acid Ensulizole Strong UVB (290-340 nm) nih.govatamanchemicals.com Water-soluble, light feel on skin. atamanchemicals.comchemicalbook.com 4% (USA), 8% (EU) chemicalbook.com

Analytical Chemistry: Derivatization for Enhanced Detection (e.g., HPLC-Fluorescence Detection)

In analytical chemistry, derivatization is a technique used to convert an analyte into a product with properties that are more suitable for a given analytical method. 2-Phenyl-1H-imidazole derivatives have been developed as fluorescent labeling reagents to enhance the detection of compounds that lack a native chromophore or fluorophore, particularly in High-Performance Liquid Chromatography (HPLC).

A prime example is 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl). nih.gov This reagent is used to label phenolic compounds, such as phenol (B47542) and various chlorophenols, to make them detectable by highly sensitive fluorescence detectors. The reaction of DIB-Cl with phenols produces highly fluorescent ester derivatives. This method allows for the determination of these analytes at very low concentrations, with detection limits in the range of 0.024 to 0.08 µM. nih.gov

The derivatization process is efficient, with the labeling reaction being completed in 30 minutes at 60°C. nih.gov The resulting DIB-derivatives are stable and can be effectively separated using a standard ODS (octadecylsilyl) column in reversed-phase HPLC. nih.gov This methodology has been successfully applied to analyze complex samples, such as determining the concentration of free and total phenol in human urine, demonstrating its practical utility. nih.gov The use of such derivatizing agents significantly expands the capabilities of HPLC-fluorescence detection to a wider range of analytes that are otherwise difficult to measure. nih.gov

Table 5: Application of DIB-Cl in HPLC-Fluorescence Detection

Reagent Analyte Class Technique Detection Limit Application Example
4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) Phenols, Chlorophenols Pre-column derivatization for HPLC-Fluorescence Detection 0.024 - 0.08 µM nih.gov Determination of phenol in human urine. nih.gov

Future Research Trajectories and Interdisciplinary Outlooks for Acetic Acid;2 Phenyl 1h Imidazole Chemistry

Innovation in Sustainable Synthetic Methodologies

The development of environmentally benign synthetic routes for 2-phenyl-1H-imidazole and its derivatives is a primary focus of current research. Traditional methods often require harsh conditions, toxic solvents, and long reaction times. sciepub.com Modern approaches prioritize efficiency, safety, and reduced environmental impact.

A notable innovation is the use of microwave-assisted organic synthesis (MAOS). jetir.org This technique significantly reduces reaction times from hours to mere minutes and often improves product yields. For instance, the synthesis of 2,4,5-triphenyl-1H-imidazole derivatives has been achieved in 1-3 minutes under microwave irradiation using glacial acetic acid as an inexpensive and readily available catalyst. jetir.org This contrasts sharply with conventional heating methods that can take several hours. wjbphs.comslideshare.net

Another green approach involves the development of solvent-free or "neat" reaction conditions. sciepub.com Eliminating volatile and often toxic organic solvents addresses major environmental and safety concerns. For example, 2,4,5-trisubstituted imidazoles have been prepared in high yields by heating benzyl, an aldehyde derivative, and ammonium (B1175870) acetate (B1210297) with a reusable Brønsted acidic ionic liquid catalyst under solvent-free conditions. sciepub.com Acetic acid itself can serve as both a catalyst and a solvent, promoting the condensation of reagents in an efficient manner. researchgate.net

Researchers are also exploring catalyst-free methods. A [3 + 2] cyclization reaction between vinyl azides and amidines has been shown to produce 2,4-disubstituted-1H-imidazoles in high yields without the need for a catalyst, further simplifying the process and purification. acs.org

Table 1: Comparison of Synthetic Methodologies for Imidazole (B134444) Derivatives

MethodologyCatalyst/SolventReaction TimeKey AdvantagesReference
Conventional HeatingGlacial Acetic Acid5-24 hoursTraditional, well-established wjbphs.com
Microwave-Assisted SynthesisGlacial Acetic Acid (catalyst)1-3 minutesRapid, high yields, energy-efficient jetir.org
Solvent-Free ReactionDiethylammonium hydrogen phosphateStipulated period (variable)Environmentally friendly, reduced waste sciepub.com
Catalyst-Free CyclizationNone (Eluent: EtOAc/hexane for purification)Not specifiedSimplified procedure, no catalyst contamination acs.org

Rational Design through Integrated Computational and Experimental Approaches

The integration of computational modeling with experimental synthesis is accelerating the discovery of novel 2-phenyl-1H-imidazole derivatives with tailored properties. Rational drug design, in particular, leverages these synergies to create potent and selective therapeutic agents.

A compelling case study is the development of 2-phenyl-1H-benzo[d]imidazole derivatives as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease. rsc.org Based on rational design and structure-activity relationship (SAR) studies, researchers designed and synthesized a library of 44 derivatives. rsc.org Computational tools were likely used to predict binding affinities and guide the selection of substituents on the imidazole scaffold to maximize inhibitory activity.

Among the synthesized compounds, N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide (compound 33) emerged as a highly effective inhibitor with an IC₅₀ value of 1.65 µM and low toxicity. rsc.org Subsequent in vivo testing in a Morris water maze experiment confirmed that this compound could alleviate cognitive impairment in mice, validating the integrated design and synthesis approach. rsc.org This workflow, moving from computational models to targeted synthesis and biological validation, represents a powerful paradigm for future drug discovery based on the 2-phenyl-1H-imidazole scaffold.

Table 2: Example of a Rationally Designed 17β-HSD10 Inhibitor

CompoundStructure Description17β-HSD10 IC₅₀ (µM)SignificanceReference
Compound 33N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide1.65 ± 0.55High inhibitory efficacy and low toxicity; alleviated cognitive impairment in mice. rsc.org

Exploration of Novel Functionalization and Hybrid Systems

The versatility of the 2-phenyl-1H-imidazole core allows for extensive functionalization, leading to a vast chemical space with diverse properties. Future research will continue to explore novel substitutions and the creation of hybrid molecules that combine the imidazole moiety with other pharmacophores or functional units.

The synthesis of polysubstituted imidazoles is a key area of investigation. For example, multicomponent reactions have been developed to yield 1,2,5-trisubstituted imidazoles from vinyl azides, aromatic aldehydes, and aromatic amines using a Brønsted acid catalyst. acs.org Similarly, catalyst-free methods can produce various 2,4-disubstituted-1H-imidazoles. acs.org These methods allow for the introduction of a wide range of functional groups at different positions of the imidazole ring, enabling fine-tuning of the molecule's electronic and steric properties.

Table 3: Examples of Functionalized 2-Phenyl-1H-Imidazole Derivatives

Derivative TypeSynthetic ApproachResulting Compound ExamplePotential ApplicationReference
2,4-Disubstituted[3 + 2] Cyclization of vinyl azides and amidines2-Phenyl-4-(p-tolyl)-1H-imidazoleBuilding blocks for complex molecules acs.org
1,2,5-TrisubstitutedMulticomponent reaction with a Brønsted acid catalyst1-(4-Bromophenyl)-5-phenyl-2-(p-tolyl)-1H-imidazoleFine-tuning of molecular properties acs.org
Fused Hybrid SystemConvergent synthesis2,3-disubstituted 2-phenyl-1H-phenanthro[9,10-d]imidazoleEnzyme inhibition (e.g., mPGES-1) wipo.int

Expanding Applications in Emerging Technologies

While the 2-phenyl-1H-imidazole scaffold is well-established in pharmaceuticals, its unique chemical properties are driving its adoption in other emerging technological fields. Future research is set to expand its applications beyond medicine into materials science and specialty chemicals.

In materials science, 2-phenylimidazole (B1217362) is utilized as a curing agent for epoxy resins and polyurethanes. chemicalbook.com Its chemical structure facilitates cross-linking, enhancing the thermal and mechanical properties of the resulting polymers. The development of new derivatives could lead to advanced polymers with tailored characteristics, such as higher thermal stability, improved flame retardancy, or specific electronic properties for use in microelectronics.

In the realm of therapeutics, the applications continue to broaden. Beyond their use as anti-inflammatory and antimicrobial agents, derivatives are being investigated for complex diseases. ambeed.com As previously mentioned, specific derivatives are being developed as potent enzyme inhibitors for treating Alzheimer's disease and inflammatory conditions. rsc.orgwipo.int The imidazole ring system is a crucial substructure in many pharmacologically active compounds, and the 2-phenyl-substituted variant serves as a valuable intermediate for a range of specialty and agrochemical products. jetir.orgchemicalbook.com The ability to systematically modify the scaffold suggests that 2-phenyl-1H-imidazole derivatives will continue to be a platform for discovering molecules for new and challenging biological targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-phenyl-1H-imidazole derivatives, and how does acetic acid participate in these reactions?

  • Methodology : The Debus-Radziszewski reaction is a common method, using aldehydes (e.g., benzaldehyde), ammonium acetate, and α-diketones or α-keto acids. Acetic acid acts as both a solvent and catalyst, facilitating cyclization via proton transfer . For example, 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole is synthesized using 4-bromobenzaldehyde, acetic acid, and ammonium acetate under reflux conditions .
  • Characterization : Post-synthesis, TLC monitors reaction progress, while NMR (¹H/¹³C) and FT-IR confirm structural integrity .

Q. How can researchers verify the purity and structural identity of 2-phenyl-1H-imidazole derivatives?

  • Analytical Workflow :

  • Elemental Analysis : Compare calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation) .
  • Spectroscopy : ¹H NMR identifies substituent patterns (e.g., aromatic protons at δ 6.35–8.32 ppm for imidazole rings) .
  • Chromatography : HPLC with UV detection ensures purity (>95%) for biological assays .

Advanced Research Questions

Q. What strategies optimize the cycloaddition step in synthesizing 2-phenyl-1H-imidazole derivatives, and how do solvent/catalyst choices affect yields?

  • Case Study : In synthesizing 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole, optimizing molar ratios (e.g., 1:1.2 for aldehyde to ammonium acetate) and using acetic acid as a solvent increased yields to 70–80% .
  • Catalyst Impact : K₂CO₃ in benzyl 2-(1H-imidazol-1-yl)acetate synthesis improved nucleophilic substitution efficiency by deprotonating imidazole .

Q. How can computational methods (e.g., molecular docking) predict the bioactivity of 2-phenyl-1H-imidazole derivatives against targets like EGFR?

  • Protocol :

  • Docking Software : AutoDock Vina or Schrödinger Suite evaluates binding affinities (e.g., ΔG = −9.2 kcal/mol for EGFR inhibition) .
  • ADMET Analysis : SwissADME predicts pharmacokinetic properties (e.g., logP < 5 for oral bioavailability) .
    • Validation : Compare docking poses with crystallographic data (e.g., 9c derivative binding to EGFR’s ATP pocket) .

Q. How do contradictory spectroscopic data arise in characterizing 2-phenyl-1H-imidazole derivatives, and how can they be resolved?

  • Common Issues :

  • Tautomerism : Imidazole rings exhibit keto-enol tautomerism, causing split peaks in ¹H NMR. Use DMSO-d₆ to stabilize dominant tautomers .
  • Crystallographic Artifacts : SHELX refinement (SHELXL) resolves disorder in X-ray structures by iterative least-squares adjustments .

Q. What role does substituent electronic effects play in the optoelectronic properties of 2-phenyl-1H-imidazole derivatives?

  • Case Study : Introducing electron-withdrawing groups (e.g., -Cl in TPI2) reduces HOMO-LUMO gaps (3.2 eV vs. 3.5 eV for unsubstituted TPI1), enhancing charge transfer efficiency .
  • Computational Tools : Gaussian 09 with DFT/B3LYP/6-31G* basis set calculates frontier molecular orbitals .

Methodological Challenges and Solutions

Q. How can researchers mitigate low yields in multi-step syntheses of 2-phenyl-1H-imidazole hybrids (e.g., triazole-thiazole conjugates)?

  • Optimization Steps :

  • Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in THF at 60°C for >90% triazole formation .
  • Workup : Precipitation in ice-cold water followed by methanol recrystallization removes unreacted intermediates .

Q. What experimental and computational approaches validate the anti-bacterial mechanisms of 2-phenyl-1H-imidazole acetate derivatives?

  • In-Vitro Assays : MIC (Minimum Inhibitory Concentration) tests against S. aureus (e.g., AC4 derivative MIC = 8 µg/mL) .
  • MD Simulations : GROMACS models ligand-enzyme interactions (e.g., binding to bacterial DNA gyrase over 100 ns trajectories) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.